2-(Ethylthio)-3-(pyrrolidin-2-yl)pyridine
Description
Contextualization within Modern Medicinal Chemistry and Drug Discovery Paradigms
In the realm of contemporary medicinal chemistry, the emphasis has shifted towards the development of highly specific and efficient therapeutic agents. This paradigm is driven by a deeper understanding of biological targets and the intricate molecular interactions that govern physiological processes. The design of new drugs often involves the use of "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets. The structure of 2-(Ethylthio)-3-(pyrrolidin-2-yl)pyridine, which combines two such important heterocyclic systems, places it firmly within this modern drug discovery approach. Its unique combination of a pyridine (B92270) ring and a pyrrolidine (B122466) moiety suggests a high potential for diverse biological activities, making it a prime candidate for investigation in the search for new therapeutic leads.
Overview of Pyrrolidine and Pyridine Scaffolds in Bioactive Natural Products and Synthetic Compounds
The pyrrolidine and pyridine rings are ubiquitous in a vast array of biologically active compounds, both of natural and synthetic origin. baranlab.org
The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a fundamental component of many alkaloids, amino acids (like proline), and pharmaceuticals. nih.gov Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological macromolecules. nih.gov The stereochemistry of substituted pyrrolidines also plays a critical role in their biological activity. nih.gov
The pyridine ring , a six-membered aromatic nitrogen heterocycle, is another cornerstone in medicinal chemistry. researchgate.net It is a key structural motif in numerous vitamins (e.g., niacin), coenzymes, and a wide range of FDA-approved drugs. nih.govijpsonline.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the electronic properties of the molecule, which can enhance its binding to biological targets and improve pharmacokinetic properties. nih.gov
The prevalence of these scaffolds in successful drugs underscores their importance in drug design. The following table provides examples of bioactive compounds containing these fundamental structures.
| Compound Name | Scaffold | Biological Activity/Use |
| Nicotine | Pyridine | Alkaloid, Stimulant |
| Isoniazid | Pyridine | Antitubercular agent |
| Abiraterone | Pyridine | Anticancer agent nih.gov |
| Proline | Pyrrolidine | Amino acid |
| Anisomycin | Pyrrolidine | Antibiotic |
| Varenicline | Pyrrolidine (fused) | Smoking cessation aid |
Rationale for Investigating the Academic and Therapeutic Potential of this compound
The rationale for investigating this compound stems from the synergistic potential of its constituent parts. The combination of a pyridine ring, a known pharmacophore, with a pyrrolidine ring, which provides structural complexity and stereochemical options, creates a novel molecular entity with the potential for unique biological activities. nih.govresearchgate.net
The ethylthio group (-SCH2CH3) attached to the pyridine ring further modulates the electronic and lipophilic properties of the molecule. Sulfur-containing compounds are known to exhibit a wide range of biological activities, and the introduction of this group could enhance the compound's interaction with specific biological targets. The investigation into this compound is driven by the hypothesis that this specific arrangement of functional groups will lead to novel pharmacological profiles. Research into similar thioalkyl derivatives of pyridine has shown potential for psychotropic effects, including anticonvulsant and anxiolytic properties. nih.gov
Scope and Significance of Research on this compound Analogues
The study of this compound is not limited to the parent compound itself but extends to its various analogues. The synthesis and evaluation of analogues are a cornerstone of medicinal chemistry, allowing for the systematic exploration of the structure-activity relationship (SAR). By modifying different parts of the molecule—such as the substituents on the pyridine or pyrrolidine rings, or the nature of the thioether linkage—researchers can fine-tune the compound's properties to optimize its potency, selectivity, and pharmacokinetic profile.
The significance of this research lies in its potential to yield new therapeutic agents for a variety of diseases. Given the diverse biological activities associated with both pyridine and pyrrolidine scaffolds, analogues of this compound could be explored for their potential as anticancer, anti-inflammatory, antiviral, or central nervous system-acting agents. nih.gov The exploration of such analogues is a promising avenue for the discovery of novel drug candidates with improved efficacy and safety profiles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2S |
|---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
2-ethylsulfanyl-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2S/c1-2-14-11-9(5-3-8-13-11)10-6-4-7-12-10/h3,5,8,10,12H,2,4,6-7H2,1H3 |
InChI Key |
VRTYOGJPNZEULD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC=N1)C2CCCN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Ethylthio 3 Pyrrolidin 2 Yl Pyridine
Development of De Novo Synthetic Pathways to Access 2-(Ethylthio)-3-(pyrrolidin-2-yl)pyridine
The de novo synthesis of this compound would likely involve the strategic coupling of a pre-functionalized pyridine (B92270) ring with a suitable pyrrolidine (B122466) precursor. One hypothetical approach could involve the synthesis of a 2-(ethylthio)-3-halopyridine intermediate. This intermediate could then undergo a cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriately protected 2-pyrrolidinylboronic acid or stannane derivative. Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be envisioned, where a 2-(ethylthio)-3-halopyridine is reacted with a pyrrolidine derivative under basic conditions. The choice of protecting groups for the pyrrolidine nitrogen would be crucial to prevent side reactions and to be easily removable in a final deprotection step.
Strategic Approaches for Regioselective and Stereoselective Synthesis
Achieving regioselectivity in the synthesis of this compound would primarily depend on the synthetic route chosen for the construction of the substituted pyridine ring. Directed ortho-metalation (DoM) strategies on a 2-(ethylthio)pyridine could be a powerful tool to introduce a functional group at the 3-position, which could then be converted to the pyrrolidine moiety.
For stereoselective synthesis, particularly for controlling the stereocenter at the 2-position of the pyrrolidine ring, the use of chiral starting materials is the most common strategy. For instance, enantiomerically pure (S)- or (R)-proline derivatives could serve as the starting point for the synthesis of the pyrrolidine fragment. mdpi.com Asymmetric hydrogenation or reduction of a suitable precursor, such as a 2-(3-pyridyl)pyrroline, could also be explored to establish the desired stereochemistry.
Derivatization and Functionalization Strategies for the Pyrrolidine Moiety
Once this compound is obtained, the pyrrolidine moiety offers several avenues for further derivatization. The secondary amine of the pyrrolidine ring is a key site for functionalization. It can undergo a variety of reactions, including:
N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions to introduce aryl or heteroaryl groups.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.
These modifications can be used to explore the structure-activity relationship (SAR) of analogs.
Chemical Modifications and Substitutions on the Pyridine Ring System
The pyridine ring of this compound can also be subjected to various chemical modifications. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be directed to the positions not occupied by the ethylthio and pyrrolidinyl groups, although the directing effects of the existing substituents would need to be carefully considered. The sulfur atom of the ethylthio group could be oxidized to a sulfoxide or sulfone, which would significantly alter the electronic properties of the pyridine ring. Furthermore, metal-catalyzed cross-coupling reactions could be employed if a halo-substituted precursor of the pyridine ring is used.
Synthesis of Precursors and Key Intermediates for this compound
For the pyrrolidine part, commercially available derivatives of proline, such as N-Boc-proline, are common starting materials. mdpi.com These can be readily converted into various functionalized pyrrolidine intermediates suitable for coupling with the pyridine fragment.
Computational Chemistry and Cheminformatics Applications for 2 Ethylthio 3 Pyrrolidin 2 Yl Pyridine
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is instrumental in structure-based drug design, where it is used to predict the binding mode and affinity of a small molecule ligand, such as 2-(Ethylthio)-3-(pyrrolidin-2-yl)pyridine, within the active site of a target protein. nih.govmdpi.com
The process involves preparing the 3D structures of both the ligand (the compound) and the receptor (the protein target) and then using a scoring function to evaluate the fitness of different binding poses. For a compound like this compound, potential protein targets could include kinases, proteases, or G-protein coupled receptors, given the prevalence of the pyridine (B92270) moiety in inhibitors of these protein families. nih.govijfmr.com
A hypothetical docking study would yield critical information, including:
Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-protein interaction. Lower scores typically indicate stronger binding. nih.gov
Binding Pose: The specific 3D orientation of the compound in the protein's active site.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
This information is crucial for understanding the potential mechanism of action and for guiding the rational design of more potent analogues.
Table 1: Illustrative Molecular Docking Results for this compound Against Hypothetical Protein Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase A | -8.5 | LYS72, GLU91 | Hydrogen Bond |
| VAL25, LEU148 | Hydrophobic | ||
| Protease B | -7.9 | ASP30, GLY31 | Hydrogen Bond |
| ILE52 | Hydrophobic | ||
| GPCR C | -9.1 | SER115 | Hydrogen Bond |
| PHE264, TRP257 | π-π Stacking |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) and QSAR-Based Prediction Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. These can include:
0D/1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity.
3D Descriptors: Molecular shape, surface area.
Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create a mathematical equation linking these descriptors to the observed activity. nih.gov The predictive power of the model is rigorously validated using internal and external test sets of compounds. nih.gov A successful QSAR model can provide insights into which structural features are crucial for activity. researchgate.net
Table 2: Example of Statistical Validation Parameters for a Hypothetical QSAR Model
| Parameter | Value | Description |
|---|---|---|
| R² (Correlation Coefficient) | 0.85 | Measures the goodness of fit for the training set. |
| Q² (Cross-validated R²) | 0.75 | Measures the internal predictive ability of the model. |
| R²_pred (External Validation) | 0.81 | Measures the predictive ability on an external test set. |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Property Optimization
A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties or unforeseen toxicity. In silico ADMET prediction tools are used to forecast these properties early in the drug discovery process, allowing for the optimization of lead compounds to improve their drug-likeness. nih.govresearchgate.net
For this compound, a variety of ADMET properties can be computationally estimated using various models, many of which are based on large datasets of experimental results. Key predicted parameters would include:
Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.
Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Inhibition or substrate potential for Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).
Excretion: Prediction of renal clearance.
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. afjbs.com
Table 3: Hypothetical In Silico ADMET Profile for this compound
| Property | Predicted Value/Class | Interpretation |
|---|---|---|
| Human Intestinal Absorption | High | Likely well-absorbed orally. |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability. |
| BBB Penetration | Low | Unlikely to cross the blood-brain barrier. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity. |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conformational Analysis and Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable low-energy conformations of a molecule. Molecular Dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time, providing a detailed view of the molecule's dynamic behavior in a specific environment (e.g., in water or bound to a protein). nih.govnih.gov
For this compound, MD simulations could be used to:
Explore Conformational Landscape: Identify the most populated conformations in solution. mdpi.com
Assess Binding Stability: When simulated as a complex with a protein, MD can reveal the stability of the binding pose predicted by docking and highlight key dynamic interactions. nih.gov
Calculate Binding Free Energy: More advanced techniques like MM/PBSA can provide a more accurate estimation of binding affinity by accounting for solvent effects and molecular motion.
These simulations offer a more realistic and dynamic picture of molecular interactions than static docking models. rsc.orgrsc.org
De Novo Design and Virtual Screening Approaches for Novel Analogues
When the goal is to discover new chemical entities, de novo design and virtual screening are powerful computational strategies.
Virtual Screening: This technique involves computationally screening large chemical libraries, which can contain millions of compounds, against a specific protein target using methods like molecular docking. nih.gov The top-scoring compounds are then selected for experimental testing. This approach can rapidly identify novel hits with diverse chemical scaffolds that could be analogues of this compound. nih.govresearchgate.net
De Novo Design: These algorithms build novel molecules "from scratch" within the constraints of a protein's active site. Starting with a seed fragment or based on the structure of a known binder like this compound, these programs can generate new structures optimized for binding to the target.
Both methods accelerate the hit-to-lead process by exploring a vast chemical space much more efficiently than is possible with experimental high-throughput screening alone. ijfmr.com
Machine Learning and Artificial Intelligence in Predicting this compound Activity
Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in medicinal chemistry to build predictive models for various properties, including biological activity and ADMET profiles. nih.govmdpi.com Unlike traditional QSAR, which often relies on linear models, ML algorithms like Random Forest, Support Vector Machines (SVM), and Deep Neural Networks can capture complex, non-linear relationships between chemical structure and activity. frontiersin.orgresearchgate.net
To predict the activity of this compound, an ML model could be trained on a large dataset of compounds tested against a specific biological target. acs.org The model learns the intricate patterns that define active molecules. Once trained and validated, the model can predict the probability that a new compound, such as our molecule of interest or its designed analogues, will be active. This approach is particularly useful for prioritizing compounds in large virtual libraries and for guiding the design of new molecules with a higher likelihood of success. researchgate.net
Medicinal Chemistry Strategies and Future Drug Discovery Prospects Based on 2 Ethylthio 3 Pyrrolidin 2 Yl Pyridine
Lead Optimization and Compound Improvement Strategies
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For a molecule like 2-(Ethylthio)-3-(pyrrolidin-2-yl)pyridine, several strategies could be employed.
Structure-activity relationship (SAR) studies would be fundamental. This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity. For instance, the ethylthio group could be altered to explore the impact of different alkyl chains or the introduction of other functional groups. Similarly, the pyrrolidine (B122466) and pyridine (B92270) rings could be substituted at various positions to probe interactions with a biological target.
Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can be utilized to predict the activity of designed analogues and prioritize their synthesis. nih.gov Free energy perturbation (FEP) calculations can also be a powerful tool to more accurately predict changes in binding affinity upon structural modification. nih.gov
Improving the metabolic stability of the lead compound is another key aspect of lead optimization. For instance, if the ethylthio group is found to be a site of metabolic breakdown, it could be replaced with a more stable bioisostere. The introduction of a pyrrolidine amide has been shown in some cases to increase metabolic stability by a factor of two compared to an ethyl amide. scienceopen.com
Table 1: Potential Lead Optimization Strategies for this compound
| Strategy | Rationale | Example Modification |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | To understand the relationship between chemical structure and biological activity. | Varying the length of the alkyl chain on the thioether. |
| Improving Metabolic Stability | To increase the half-life of the compound in the body. | Replacing the ethylthio group with a more metabolically stable bioisostere. |
| Enhancing Target Selectivity | To minimize off-target effects and potential toxicity. | Introducing substituents on the pyridine or pyrrolidine rings to favor binding to the desired target. |
| Improving Physicochemical Properties | To optimize absorption, distribution, metabolism, and excretion (ADME) properties. | Modifying functional groups to alter lipophilicity and solubility. |
Scaffold Hopping and Bioisosteric Replacement Approaches
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govnih.gov
Scaffold hopping involves replacing the core structure of the molecule with a different scaffold that maintains the essential pharmacophoric features. nih.gov For this compound, the pyridine-pyrrolidine core could be replaced with other heterocyclic systems that can orient the key functional groups in a similar spatial arrangement. This can lead to the discovery of compounds with novel intellectual property, improved synthetic accessibility, or better ADME properties. researchgate.net
Bioisosteric replacement focuses on substituting a specific functional group with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.net This can be used to fine-tune the properties of the lead compound. For example, the ethylthio group could be replaced with other bioisosteres to modulate potency, selectivity, or metabolic stability.
Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound
| Functional Group | Potential Bioisosteres | Rationale for Replacement |
|---|---|---|
| Ethylthio (-S-CH₂CH₃) | Alkoxy (-O-CH₂CH₃), Selenoether (-Se-CH₂CH₃), Methylene ether (-CH₂-O-CH₃) | To alter electronic properties, metabolic stability, and hydrogen bonding capacity. |
| Pyridine Ring | Thiophene, Furan, Phenyl, Thiazole | To modify aromaticity, polarity, and potential for pi-stacking interactions. |
| Pyrrolidine Ring | Piperidine, Thiazolidine, Oxazolidine | To change ring size, conformation, and hydrogen bonding capabilities. |
Prodrug Design Strategies for Enhanced Pharmacological Profiles (Conceptual)
Prodrug design is a strategy used to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.
For a compound like this compound, several conceptual prodrug strategies could be envisioned. If the compound suffers from poor membrane permeability, a lipophilic moiety could be attached to the pyrrolidine nitrogen, which could then be cleaved in vivo to release the active drug. For example, phosphoramidate prodrugs have been utilized for pyrrolidine-containing compounds. researchgate.net
Alternatively, if the goal is to target a specific tissue or organ, a promoiety could be attached that is recognized by an enzyme predominantly expressed in that tissue. This would lead to a localized release of the active drug, potentially increasing efficacy and reducing systemic side effects.
Exploration of Polypharmacology and Multi-Targeting Approaches
Polypharmacology refers to the ability of a single drug to interact with multiple targets. While traditionally viewed as a source of side effects, a multi-targeting approach can be intentionally designed to achieve a superior therapeutic effect, especially for complex diseases like cancer or central nervous system disorders.
Given that both pyridine and pyrrolidine scaffolds are present in drugs acting on a wide range of targets, analogues of this compound could be rationally designed to interact with multiple, disease-relevant targets. rsc.orgnih.gov For example, in the context of cancer, one could aim for a compound that inhibits both a specific kinase and a protein involved in drug resistance. This would require a deep understanding of the structural biology of the intended targets to design a molecule with the appropriate pharmacophoric features to bind to both.
Integration of Fragment-Based and Diversity-Oriented Synthesis for Analogue Generation
Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.gov These fragments can then be grown or linked together to generate a more potent lead compound. The pyrrolidine and substituted pyridine moieties of this compound could be considered as fragments for screening against various targets. Once a binding fragment is identified, synthetic efforts can focus on elaborating the structure to improve affinity and selectivity. Pyrrolidine-based fragments are of particular interest due to their ability to provide good coverage of functional vector space for optimization. nih.gov
Diversity-Oriented Synthesis (DOS) aims to create a collection of structurally diverse and complex molecules from simple starting materials. broadinstitute.org This approach can be used to generate a library of analogues of this compound with significant variations in their core scaffold and substituent patterns. Screening this diverse library could lead to the identification of novel chemotypes with unexpected biological activities. The principles of DOS can be applied to generate sp3-enriched fragments, which can access a larger chemical space compared to traditional planar, sp2-rich fragments. broadinstitute.org
Unexplored Avenues for Chemical Derivatization and Biological Screening
The core structure of this compound offers numerous possibilities for chemical derivatization that remain to be explored. The synthesis of new thioalkyl derivatives of pyridine has been shown to yield compounds with a broad spectrum of neuropsychiatric applications, including anticonvulsant, anxiolytic, and antidepressant effects. nih.gov
Chemical Derivatization:
Modification of the Thioether Linkage: The sulfur atom could be oxidized to a sulfoxide or sulfone, which would significantly alter the electronic properties and hydrogen bonding potential of the molecule.
Functionalization of the Pyrrolidine Ring: The pyrrolidine ring can be substituted at various positions to introduce additional functional groups or to control the stereochemistry, which can have a profound impact on biological activity. researchgate.net Stereoselective synthesis methods can be employed to generate optically pure pyrrolidine derivatives. mdpi.com
Fusion of Additional Rings: The pyridine or pyrrolidine ring could be fused with other ring systems to create more rigid and complex scaffolds, such as pyrrolopyridines, which have shown a range of biological activities including antimicrobial and antiviral effects. nih.gov
Biological Screening: Given the prevalence of the pyridine and pyrrolidine motifs in a wide array of bioactive molecules, analogues of this compound should be screened against a diverse panel of biological targets. This could include G-protein coupled receptors (GPCRs), ion channels, enzymes (such as kinases and proteases), and nuclear hormone receptors. Such broad screening could uncover entirely new therapeutic applications for this class of compounds. For example, pyridine derivatives have been investigated as anti-malarial agents. researchgate.net
Emerging Research Directions and Unanswered Questions for 2 Ethylthio 3 Pyrrolidin 2 Yl Pyridine
Development of Novel Synthetic Methodologies for Complex Analogues
The exploration of the therapeutic potential of 2-(Ethylthio)-3-(pyrrolidin-2-yl)pyridine is intrinsically linked to the ability to synthesize a diverse library of its analogues. Future research should prioritize the development of novel and efficient synthetic strategies to create structurally complex derivatives. These methodologies will be instrumental in systematically modifying the core scaffold to probe structure-activity relationships (SAR). Key areas for innovation include the use of modern catalytic systems for C-H activation, flow chemistry for rapid analogue generation, and stereoselective synthesis to access specific enantiomers of the pyrrolidine (B122466) moiety. Such advancements will enable the production of a wide array of analogues with varied electronic and steric properties, which is crucial for optimizing biological activity and pharmacokinetic profiles.
Application of Advanced Preclinical Models for Deeper Mechanistic Understanding
To elucidate the biological effects of this compound and its future analogues, the application of sophisticated preclinical models is imperative. Moving beyond simple in vitro assays, research should employ more physiologically relevant systems. This includes the use of three-dimensional (3D) organoid cultures derived from patient tissues, which can more accurately mimic the in vivo environment. Additionally, the development and use of genetically engineered animal models that express specific disease-related mutations will be vital for understanding the compound's mechanism of action in a disease context. These advanced models will provide a more nuanced understanding of the compound's efficacy and potential off-target effects.
Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Profiling
A comprehensive understanding of the cellular and systemic effects of this compound necessitates the integration of "omics" technologies. nih.govnih.gov These high-throughput approaches can provide an unbiased and global view of the molecular changes induced by the compound.
Genomics and Transcriptomics: DNA microarray and RNA-sequencing can identify changes in gene expression profiles in response to compound treatment. This can reveal the signaling pathways and cellular processes modulated by the compound.
Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in the proteome, including post-translational modifications, providing insights into the direct and indirect protein targets of the compound.
The integration of these multi-omics datasets will be essential for building a comprehensive picture of the compound's biological activity and for identifying potential biomarkers of its effects. nih.gov
Challenges and Opportunities in Translating Preclinical Findings to Potential Therapeutic Applications
The path from a promising preclinical compound to a potential therapeutic is fraught with challenges. For this compound, a primary hurdle will be the lack of existing data on its pharmacokinetic and pharmacodynamic properties. Early and comprehensive ADME (absorption, distribution, metabolism, and excretion) studies will be critical. Furthermore, identifying a clear and clinically relevant therapeutic indication will be a significant challenge that requires a deep understanding of the compound's mechanism of action.
However, these challenges also present opportunities. The unique structure of the compound may offer novel mechanisms of action that could be effective against diseases with unmet medical needs. A strategic and well-designed preclinical development plan, including robust target validation and biomarker development, will be key to successfully translating any promising preclinical findings.
Identification of Novel Biological Targets or Pathways Modulated by the Compound
A fundamental unanswered question is the identification of the specific biological targets or pathways that are modulated by this compound. Modern drug discovery approaches can be employed to address this. Techniques such as chemical proteomics, which uses affinity-based probes to pull down binding partners from cell lysates, can be instrumental in identifying direct protein targets. Additionally, high-throughput screening against a panel of known biological targets, such as kinases or G-protein coupled receptors, could reveal unexpected activities. nih.gov Elucidating the molecular targets is a critical step in understanding the compound's mechanism of action and guiding its potential therapeutic application. nih.gov
Strategies for Overcoming Research Limitations in the Study of this compound
The primary limitation in the study of this compound is the current scarcity of research. To overcome this, a multi-pronged approach is necessary.
| Research Limitation | Strategy for Overcoming |
| Lack of Available Compound | Development of a robust and scalable synthetic route. |
| Unknown Biological Activity | High-throughput screening against diverse biological targets and cell-based assays. |
| No Mechanistic Data | Application of chemoproteomics, genetic screening (e.g., CRISPR-Cas9), and omics profiling. |
| Limited Structural Diversity | Implementation of diversity-oriented synthesis to generate a library of analogues. |
Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to build a foundational body of knowledge around this compound. Open-access data sharing and publication of even preliminary findings will be crucial to stimulate broader interest and accelerate research in this area.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Ethylthio)-3-(pyrrolidin-2-yl)pyridine, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic Substitution : React 3-bromo-2-(ethylthio)pyridine with pyrrolidine under reflux in anhydrous DCM, using NaOH as a base to deprotonate intermediates. Monitor progress via TLC ( ).
- Catalytic Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the pyrrolidine moiety. Optimize ligand selection (e.g., XPhos) and solvent (toluene or THF) for higher yields ( ).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) ( ).
- Key Parameters :
| Parameter | Typical Range |
|---|---|
| Reaction Temperature | 80–110°C |
| Catalyst Loading | 1–5 mol% Pd |
| Yield Optimization | pH 8–10, inert atmosphere |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks:
- Pyridine ring protons: δ 7.2–8.5 ppm ( ).
- Pyrrolidine CH groups: δ 1.5–2.5 ppm ().
- HPLC : Use reverse-phase C18 columns (ACN/water mobile phase) to assess purity (retention time: ~12 min) ().
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]: ~235 m/z) ().
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods for synthesis and purification steps due to volatile byproducts (e.g., thiols) ( ).
- Waste Disposal : Segregate organic waste containing sulfur/pyrrolidine moieties for incineration by licensed facilities ( ).
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D or histamine H). Focus on the ethylthio group’s hydrophobic interactions and pyrrolidine’s conformational flexibility ().
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bonds ( ).
- QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC values for lead optimization ( ).
Q. What strategies address contradictions in biological activity data for this compound?
- Impurity Analysis : Quantify byproducts (e.g., oxidized ethylthio groups) via LC-MS. Even 2% impurities can alter IC values ( ).
- Stereochemical Variants : Separate enantiomers using chiral HPLC (Chiralpak IA column) to test individual bioactivity ( ).
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8) to reduce variability ().
Q. How can the ethylthio group’s reactivity be exploited in derivatization?
- Oxidation : Treat with mCPBA to form sulfoxide/sulfone derivatives. Monitor reaction progress via IR (S=O stretch: 1020–1070 cm) ( ).
- Nucleophilic Displacement : React with Grignard reagents (e.g., MeMgBr) in THF at −78°C to replace the thioether group ( ).
- Applications : Sulfone derivatives show enhanced metabolic stability in pharmacokinetic studies ( ).
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Continuous Flow Systems : Use microreactors to control exothermic reactions (e.g., thioether formation) and improve yield reproducibility ().
- In Situ Monitoring : Implement PAT tools (e.g., ReactIR) to track intermediate formation and optimize reaction quenching ( ).
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent use ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
